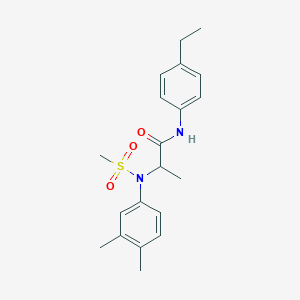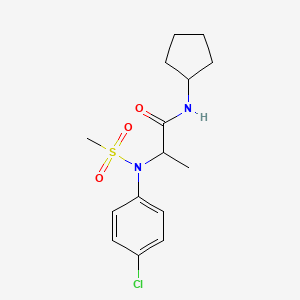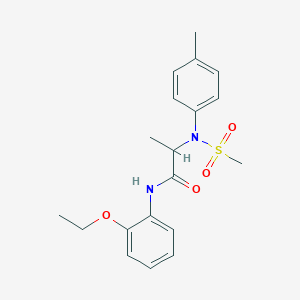![molecular formula C27H24N2O3 B4157225 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone](/img/structure/B4157225.png)
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone
Übersicht
Beschreibung
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone is a complex organic compound that features a unique combination of isoquinoline, indole, and phenoxyethanone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and indole intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the isoquinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce alcohols or reduced isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its structural similarity to bioactive molecules.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is investigated for its use in developing new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[(3S,6aS,8R,10aS)-3-hydroxydecahydropyrano[2,3-c][1,5]oxazocin-8-yl]ethanone
- 7-Amino-3,4-dihydro-1H-quinolin-2-one
- 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles
Uniqueness
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone is unique due to its specific combination of isoquinoline, indole, and phenoxyethanone moieties
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(2-phenoxyacetyl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-26(19-32-22-10-2-1-3-11-22)24-17-29(25-13-7-6-12-23(24)25)18-27(31)28-15-14-20-8-4-5-9-21(20)16-28/h1-13,17H,14-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVLHRSDWMHFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate](/img/structure/B4157142.png)
![2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4157164.png)

![N-(bicyclo[2.2.1]hept-2-yl)naphthalene-2-sulfonamide](/img/structure/B4157179.png)

![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}-4-benzylpiperazine](/img/structure/B4157193.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)alaninamide](/img/structure/B4157195.png)
![ethyl 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoate](/img/structure/B4157206.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B4157213.png)
![methyl 4-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4157214.png)
![N-(2-bromophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4157220.png)

![N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4157239.png)
